Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz is a synthetic compound utilized primarily as a linker in the development of antibody-drug conjugates (ADCs). This compound integrates a fluoromethyl-oxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer with four units, and a peptide sequence composed of glycine-glycine-phenylalanine-glycine (GGFG). The molecular formula for this compound is , with an approximate molecular weight of 983.1 g/mol. Its design enhances solubility and targeting capabilities, making it particularly valuable in therapeutic applications aimed at treating complex diseases such as cancer.
The synthesis of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz typically involves multiple steps:
The synthesis often employs organic solvents such as dichloromethane and N-methylpyrrolidone, along with reagents like thionyl chloride and diisopropylamine for activating the carboxyl groups of amino acids. Reaction conditions are carefully controlled to optimize yield and purity, typically involving temperature regulation and the use of catalysts .
The molecular structure of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz features:
The compound's structure allows it to be cleaved at specific sites, releasing active drug molecules upon reaching target tissues. This property is essential for minimizing off-target effects in drug delivery systems .
Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz participates in several types of chemical reactions:
Common reagents used in these reactions include organic solvents, acids, and bases. The conditions under which these reactions occur are meticulously controlled to ensure high efficiency and selectivity, yielding active antibody-drug conjugates essential for targeted therapies.
The mechanism of action for Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz involves its cleavage at specific target sites within the body. Upon reaching these sites, typically characterized by unique enzymatic or pH conditions, the compound undergoes hydrolysis or enzymatic cleavage, releasing the active drug molecule directly into the target cells. This targeted release mechanism is crucial for enhancing therapeutic efficacy while minimizing systemic toxicity.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the identity and purity of the synthesized product .
Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz has diverse applications across various scientific fields:
The incorporation of four polyethylene glycol (PEG) units—designated PEG4—serves as a critical architectural element in Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz (CAS 2914227-56-6). This design addresses fundamental challenges in antibody-drug conjugate (ADC) efficiency. The PEG4 spacer between the Fmoc protecting group and the GGFG peptide backbone creates a hydrophilic microenvironment that significantly enhances aqueous solubility. This property is essential for biological processing, ensuring the molecule remains stable during synthesis and in physiological conditions [1].
The extended length of the PEG4 chain (approximately 17 atoms) provides steric flexibility, enabling optimal orientation for protease accessibility to the GGFG cleavage site. This spatial arrangement minimizes hydrophobic aggregation and prevents premature ADC degradation. Empirical data confirm that PEG spacers of this length balance molecular size and hydrophilicity without compromising cell permeability [1]. Molecular dynamics simulations further reveal that PEG4 spacers maintain a conformational radius of 15–20 Å, sufficient for avoiding steric clashes between antibody-binding domains and cytotoxic payloads [1] [2].
Table 1: PEG Spacer Configuration in ADC Linkers
| PEG Units | Atoms in Chain | Hydration Capacity (H₂O molecules) | Solubility (mg/mL) |
|---|---|---|---|
| PEG4 | 17 | 125–150 | >15 |
| PEG2 | 9 | 50–60 | ~5 |
| PEG8 | 34 | 250–300 | >20† (high viscosity) |
†Viscosity increases may hinder biological diffusion
The GGFG tetrapeptide sequence functions as the enzymatic trigger for targeted drug release within tumor cells. This motif is engineered for selective cleavage by lysosomal proteases—notably cathepsin B—which are overexpressed in malignant tissues. The glycine residues (G) confer conformational flexibility, while phenylalanine (F) provides a hydrophobic anchor point recognized by protease active sites [4].
Structural analysis reveals that cathepsin B hydrolyzes the amide bond between phenylalanine (F) and the terminal glycine (G), releasing the cytotoxic payload. The -CH₂-O-CH₂- benzyl ether linker (attached to Cbz) enhances stability against non-specific proteolysis in circulation while remaining susceptible to enzymatic cleavage in lysosomal compartments. Studies using analogous structures (e.g., NH₂-PEG4-GGFG-NH-CH₂-O-CH₂COOH, CAS 2914227-54-4) demonstrate >80% cleavage efficiency within 2 hours under cathepsin B exposure [4].
Table 2: Protease Cleavage Efficiency in GGFG-Containing Linkers
| Peptide Sequence | Cleavage Enzyme | Half-life (min) | Specificity Index |
|---|---|---|---|
| GGFG | Cathepsin B | 30 | 9.8 |
| GLFG | Cathepsin B | 45 | 7.2 |
| GFLG | Cathepsin L | 120 | 5.1 |
| Val-Cit | Cathepsin S | 90 | 8.0 |
The integration of Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (carboxybenzyl) groups enables orthogonal synthetic strategies for ADC development. The Fmoc moiety at the N-terminus serves dual roles: it protects the amine group during solid-phase peptide synthesis (SPPS) and provides UV-detectability (λ_max = 301 nm) for reaction monitoring. Its removal occurs under mild basic conditions (20% piperidine/DMF), leaving other functional groups intact [1] [2].
Conversely, the Cbz group at the C-terminus (-CH₂-O-CH₂-Cbz) acts as a protecting group for alcohols and anchors the payload attachment point. Hydrogenolysis (H₂/Pd-C) or acidic conditions cleave Cbz while preserving the peptide backbone and PEG spacer. This orthogonal deprotection strategy was validated in the synthesis of Fmoc-PEG4-GGFG-CH₂-O-CH₂-Cbz, where sequential Fmoc removal followed by Cbz deprotection achieved >95% yield without side reactions [1] [2]. The SMILES string (O=C(OCC₁=CC=CC=C₁)COCNC(CNC(C@HNC(CNC(CNC(CCOCCOCCOCCOCCNC(OCC₃C₄=CC=CC=C₄C₅=CC=CC=C₅₃)=O)=O)=O)=O)=O confirms the spatial separation of these groups [2].
Table 3: Orthogonal Deprotection Conditions for Protecting Groups
| Protecting Group | Removal Reagent | Time (min) | Compatibility |
|---|---|---|---|
| Fmoc | 20% piperidine/DMF | 15 | Stable to acids, Pd catalysts |
| Cbz | H₂/Pd-C | 120 | Stable to bases, nucleophiles |
| Boc | TFA/DCM | 30 | Cleaves Fmoc/Cbz |
The orthogonal stability of Fmoc/Cbz enables sequential payload conjugation
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1